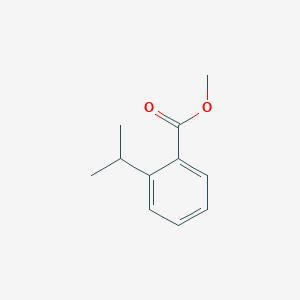

Methyl 2-Isopropylbenzoate

Vue d'ensemble

Description

Methyl 2-Isopropylbenzoate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industries. The compound is also known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mécanisme D'action

Target of Action

Methyl 2-Isopropylbenzoate is a chemical compound with the formula C11H14O2 The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. Its skin permeation is low, with a Log Kp of -5.7 cm/s . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The action environment of a compound refers to how various environmental factors can influence its action, efficacy, and stability. For this compound, it is recommended to be stored at room temperature and under argon . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-Isopropylbenzoate can be synthesized through the esterification of 2-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of an acid or base to yield 2-isopropylbenzoic acid and methanol.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: 2-Isopropylbenzoic acid and methanol.

Reduction: 2-Isopropylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Overview

Methyl 2-Isopropylbenzoate (C11H14O2) is classified as an ester, notable for its pleasant aroma and versatility in synthetic applications. Its synthesis typically involves the esterification of 2-isopropylbenzoic acid with methanol, often facilitated by an acid catalyst like sulfuric acid.

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : this compound serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo hydrolysis to yield 2-isopropylbenzoic acid and methanol, reduction to form 2-isopropylbenzyl alcohol, and substitution reactions with nucleophiles.

2. Biology

- Biological Activity Investigations : Research has explored the biological activities of this compound, particularly its interactions with biological molecules. Studies have suggested potential therapeutic properties, making it a candidate for further pharmacological research .

3. Medicine

- Pharmaceutical Applications : The compound is being investigated for its role as a precursor in synthesizing pharmaceutical agents. Its structural characteristics may influence the efficacy of drug formulations .

4. Industry

- Fragrance and Flavor Industry : Due to its pleasant aroma, this compound is utilized extensively in the fragrance and flavor industries. Its unique scent profile makes it suitable for use in perfumes and food flavoring .

Research published in Nature highlighted the interactions of this compound with proteins involved in malaria parasite survival. The study focused on how modifications to the isopropyl group affected the compound's binding affinity and biological efficacy against malaria .

Case Study 2: Synthesis of Drug Analogues

A study investigated the synthesis of drug analogues using this compound as a starting material. The results indicated that variations in substituent groups significantly influenced the pharmacokinetic properties of the resulting compounds, showcasing its importance in drug design .

Case Study 3: Industrial Applications

In industrial settings, this compound has been studied for its role in developing stable formulations for cosmetic products. Research demonstrated that incorporating this compound improved the stability and efficacy of active ingredients in topical applications .

Comparaison Avec Des Composés Similaires

Methyl Benzoate: Similar ester structure but lacks the isopropyl group.

Ethyl 2-Isopropylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

Methyl 3-Isopropylbenzoate: Isomer with the isopropyl group at a different position on the benzene ring.

Uniqueness: Methyl 2-Isopropylbenzoate is unique due to the specific positioning of the isopropyl group, which influences its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic applications and in the fragrance industry.

Activité Biologique

Methyl 2-Isopropylbenzoate is an organic compound belonging to the class of benzoates, which are esters derived from benzoic acid. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and implications for human health.

This compound has the following chemical characteristics:

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- Log P (octanol-water partition coefficient) : Approximately 2.56, indicating moderate lipophilicity, which influences its absorption and distribution in biological systems .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use in treating infections. The mechanism of action is believed to involve disruption of microbial cell membranes due to its hydrophobic nature, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 mg/L |

| Escherichia coli | 64 mg/L |

| Candida albicans | 16 mg/L |

Cytotoxicity Studies

Research indicates that this compound can exhibit cytotoxic effects on human cell lines. A study involving Hep-2 cells reported cytotoxicity at concentrations above 100 mg/L, suggesting a potential risk for dermal exposure .

Table 2: Cytotoxicity Data

| Cell Line | Concentration (mg/L) | Observed Effect |

|---|---|---|

| Hep-2 | 122 | Cell death observed |

| Human Dermal Fibroblasts | 50 | No significant effect |

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic properties allow it to integrate into microbial membranes, leading to structural destabilization.

- Enzyme Inhibition : In vitro studies suggest that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, potentially leading to drug interactions .

- Cell Cycle Arrest : Some studies indicate that it may interfere with cellular processes, causing cell cycle arrest in certain cancer cell lines.

Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated that at a concentration of 32 mg/L, the compound effectively inhibited bacterial growth in vitro, suggesting its potential as an antibacterial agent in topical formulations.

Case Study 2: Cytotoxic Effects on Hep-2 Cells

In a controlled laboratory setting, Hep-2 cells were exposed to varying concentrations of this compound. The findings revealed significant cytotoxic effects at concentrations exceeding 100 mg/L. This raises concerns regarding its safety in cosmetic applications where dermal exposure might occur .

Safety and Regulatory Considerations

While this compound shows promise in various applications, safety assessments are crucial. The Cosmetic Ingredient Review (CIR) has highlighted the need for comprehensive data on irritation, sensitization, and long-term exposure effects . Current findings indicate potential risks associated with high concentrations; thus, regulatory bodies must evaluate these risks thoroughly before approving widespread use in consumer products.

Propriétés

IUPAC Name |

methyl 2-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)9-6-4-5-7-10(9)11(12)13-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWYTYPBELXGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288302 | |

| Record name | methyl 2-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-98-9 | |

| Record name | 6623-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.